molecular formula C17H19NO B496273 {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-61-8

{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

Cat. No.: B496273
CAS No.: 880805-61-8
M. Wt: 253.34g/mol
InChI Key: JELZCNKHCQJVKX-UHFFFAOYSA-N
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Description

{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzylation of Phenol: : The synthesis begins with the benzylation of 3-hydroxybenzyl alcohol. This reaction typically involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield 3-(benzyloxy)benzyl alcohol.

  • Formation of the Amine: : The next step involves the conversion of 3-(benzyloxy)benzyl alcohol to the corresponding amine. This can be achieved through a reductive amination process using an appropriate amine source such as allylamine and a reducing agent like sodium cyanoborohydride.

  • Purification: : The final product, {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon. This can result in the saturation of the prop-2-en-1-yl group to form a propylamine derivative.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or thiols can replace the benzyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), thiourea

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: {[3-(Benzyloxy)phenyl]methyl}(propyl)amine

    Substitution: 3-(Iodophenyl)methyl(prop-2-en-1-yl)amine, 3-(Thiophenyl)methyl(prop-2-en-1-yl)amine

Scientific Research Applications

Chemistry

In organic synthesis, {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of neurotransmitter systems. It may be investigated for its effects on receptors or enzymes involved in neurological pathways.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine exerts its effects depends on its interaction with molecular targets. For instance, if it acts on neurotransmitter receptors, it may function as an agonist or antagonist, modulating signal transduction pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Methoxy)phenyl]methyl}(prop-2-en-1-yl)amine
  • {[3-(Ethoxy)phenyl]methyl}(prop-2-en-1-yl)amine
  • {[3-(Phenoxy)phenyl]methyl}(prop-2-en-1-yl)amine

Uniqueness

Compared to its analogs, {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine features a benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group provides a unique steric and electronic environment, potentially leading to distinct interactions with biological targets and different physicochemical properties.

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15/h2-10,12,18H,1,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELZCNKHCQJVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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